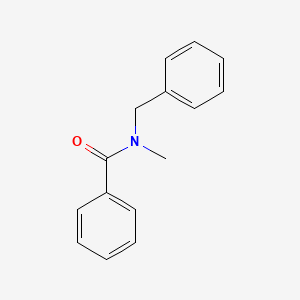
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid under acidic conditions.
Introduction of the Hexyl Chain: The hexyl chain is introduced via a nucleophilic substitution reaction using a suitable hexyl halide.
Attachment of the Pyrrole Ring: The pyrrole ring is attached through a condensation reaction between the hexyl chain and pyrrole under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction could produce reduced acridine compounds.
Aplicaciones Científicas De Investigación
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one involves its interaction with biological macromolecules. In medicinal chemistry, it is known to intercalate with DNA, disrupting the replication process and leading to cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Pyrrole-2-carboxaldehyde: A pyrrole derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one is unique due to its dual functionality, combining the properties of both acridine and pyrrole
Propiedades
Fórmula molecular |
C23H24N2O |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
10-(6-pyrrol-1-ylhexyl)acridin-9-one |
InChI |
InChI=1S/C23H24N2O/c26-23-19-11-3-5-13-21(19)25(22-14-6-4-12-20(22)23)18-8-2-1-7-15-24-16-9-10-17-24/h3-6,9-14,16-17H,1-2,7-8,15,18H2 |
Clave InChI |
VJMDPZACBNBYQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCCN4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


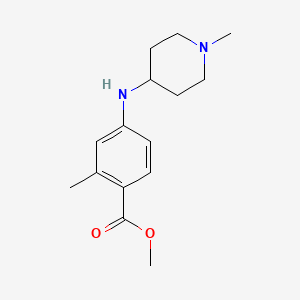
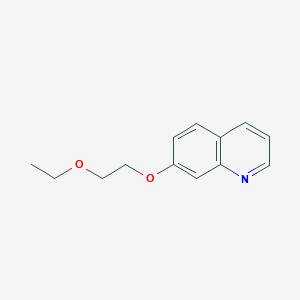
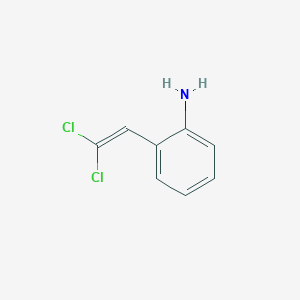
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118585.png)
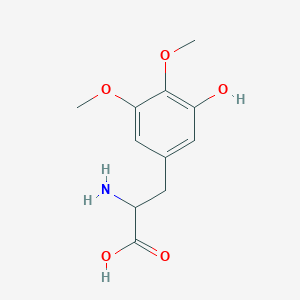
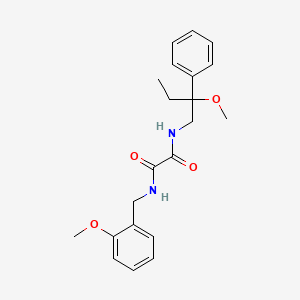
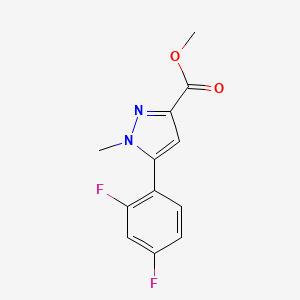


![N-cyclohexyl-2-({5-[(4-methoxyphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14118627.png)
![2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol](/img/structure/B14118633.png)
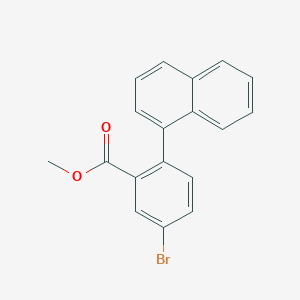
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B14118642.png)
